![molecular formula C8H12F3NO2 B13225642 2-Amino-2-[1-(trifluoromethyl)cyclopentyl]acetic acid CAS No. 1955492-39-3](/img/structure/B13225642.png)
2-Amino-2-[1-(trifluoromethyl)cyclopentyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-[1-(trifluoromethyl)cyclopentyl]acetic acid is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. The presence of a trifluoromethyl group and a cyclopentyl ring in its structure imparts distinct chemical properties that make it valuable for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[1-(trifluoromethyl)cyclopentyl]acetic acid typically involves the introduction of the trifluoromethyl group into a cyclopentyl ring followed by the incorporation of the amino and acetic acid functionalities. One common method involves the reaction of cyclopentanone with trifluoromethyl iodide in the presence of a base to form the trifluoromethyl-substituted cyclopentyl intermediate. This intermediate is then subjected to amination and carboxylation reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-[1-(trifluoromethyl)cyclopentyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-[1-(trifluoromethyl)cyclopentyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-2-[1-(trifluoromethyl)cyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino and acetic acid functionalities can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid: This compound has a similar structure but with a cyclopropyl ring instead of a cyclopentyl ring.
2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid: This compound features a cyclohexyl ring, offering different steric and electronic properties.
Uniqueness
2-Amino-2-[1-(trifluoromethyl)cyclopentyl]acetic acid is unique due to its specific ring size and the presence of the trifluoromethyl group, which imparts distinct chemical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
1955492-39-3 |
|---|---|
Molekularformel |
C8H12F3NO2 |
Molekulargewicht |
211.18 g/mol |
IUPAC-Name |
2-amino-2-[1-(trifluoromethyl)cyclopentyl]acetic acid |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)7(3-1-2-4-7)5(12)6(13)14/h5H,1-4,12H2,(H,13,14) |
InChI-Schlüssel |
OIZHCAPMMQFWRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C(C(=O)O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13225563.png)
![Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B13225570.png)
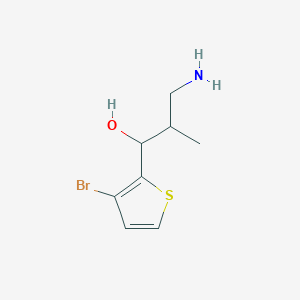
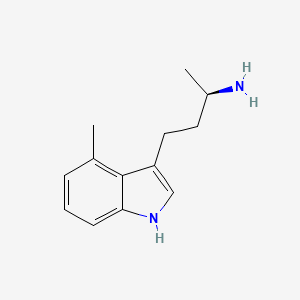
![2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-bromo-1H-1,3-benzodiazol-7-amine](/img/structure/B13225601.png)
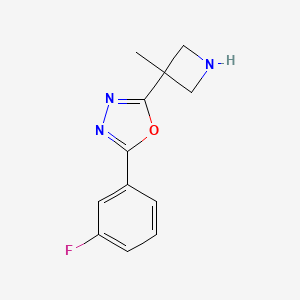

![2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine](/img/structure/B13225608.png)
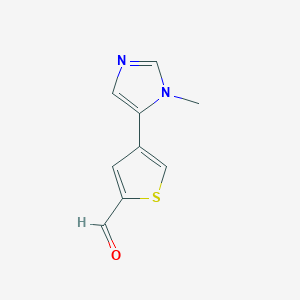
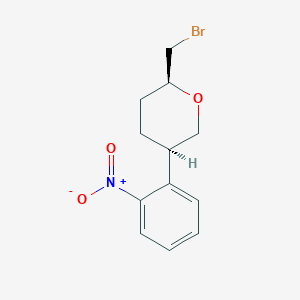
![3-[1-(5-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13225635.png)
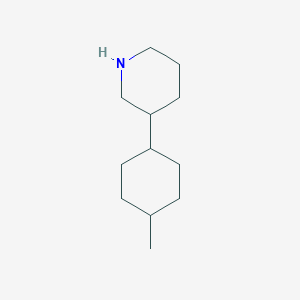

![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane]](/img/structure/B13225646.png)
